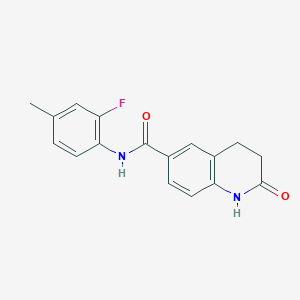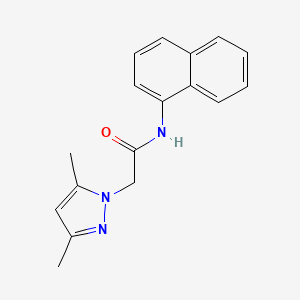![molecular formula C15H17N3O2 B7455838 [4-(1,2-Oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7455838.png)
[4-(1,2-Oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(1,2-Oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as OPMD and is synthesized using a specific method.
Wirkmechanismus
The mechanism of action of OPMD is not fully understood. However, it has been found to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to induce apoptosis (programmed cell death) in cancer cells. OPMD has been shown to interact with certain proteins and enzymes in cells, leading to its biological effects.
Biochemical and Physiological Effects:
OPMD has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells. OPMD has been shown to interact with certain proteins and enzymes in cells, leading to its biological effects.
Vorteile Und Einschränkungen Für Laborexperimente
OPMD has several advantages as a research tool. It is stable, easy to synthesize, and can be used in various biological assays. However, it also has some limitations. It is toxic at high concentrations and can interfere with some biological processes. It is also not effective against all types of bacteria, fungi, and viruses.
Zukünftige Richtungen
There are several future directions for research on OPMD. One direction is to study its potential use as a fluorescent probe for biological imaging. Another direction is to study its potential use in cancer treatment. Further research is also needed to understand its mechanism of action and to optimize its synthesis method. Additionally, research is needed to explore its potential use in other scientific fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, [4-(1,2-Oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone is a chemical compound that has potential applications in various scientific fields. Its synthesis method has been optimized, and it has been extensively studied for its biological effects. Future research is needed to explore its potential use in other scientific fields and to optimize its synthesis method.
Synthesemethoden
The synthesis method of OPMD involves the reaction of 4-(piperazin-1-yl)benzaldehyde with 5-bromo-2-hydroxymethyl-1,3-oxazole in the presence of a base. The reaction leads to the formation of OPMD as a white solid. This synthesis method has been optimized and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
OPMD has been extensively studied for its potential applications in various scientific fields. It has been found to have antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for biological imaging. OPMD has been found to be effective against certain types of cancer cells and has been studied for its potential use in cancer treatment.
Eigenschaften
IUPAC Name |
[4-(1,2-oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(13-4-2-1-3-5-13)18-10-8-17(9-11-18)12-14-6-7-16-20-14/h1-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUHBBIJWGUAKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NO2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1,5-dimethylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B7455759.png)

![ethyl 4-[2-(difluoromethoxy)phenyl]-6-[(4-methoxycarbonylpiperidin-1-yl)methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7455772.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B7455779.png)
![1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B7455790.png)
![N-(1,1-dioxothiolan-3-yl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7455797.png)

![3-[cyclohexyl(methyl)sulfamoyl]-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide](/img/structure/B7455815.png)

![2-Methyl-3-[[4-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B7455823.png)



